2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is an organic compound that features a benzylthio group, a pyridin-2-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with sodium thiolate under basic conditions.
Introduction of the Piperidin-1-yl Group: This step involves the reaction of piperidine with an appropriate electrophile, such as an alkyl halide.
Attachment of the Pyridin-2-yloxy Group: This can be done by reacting 2-hydroxypyridine with an appropriate leaving group, such as a tosylate or mesylate, under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved using standard coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidin-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzylthio and pyridin-2-yloxy groups can interact with the active sites of enzymes, while the piperidin-1-yl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.
Uniqueness
2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylthio group provides potential for oxidation reactions, while the pyridin-2-yloxy group offers opportunities for hydrogen bonding and π-π interactions. The piperidin-1-yl group enhances the compound’s solubility and binding affinity.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-19(15-24-14-16-6-2-1-3-7-16)21-12-9-17(10-13-21)23-18-8-4-5-11-20-18/h1-8,11,17H,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMLGBVZUPFMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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